Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate
CAS No.: 254911-05-2
Cat. No.: VC6603110
Molecular Formula: C17H12ClNO2S
Molecular Weight: 329.8
* For research use only. Not for human or veterinary use.
![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate - 254911-05-2](/images/structure/VC6603110.png)
CAS No. | 254911-05-2 |
---|---|
Molecular Formula | C17H12ClNO2S |
Molecular Weight | 329.8 |
IUPAC Name | methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate |
Standard InChI | InChI=1S/C17H12ClNO2S/c1-21-17(20)13-4-2-12(3-5-13)16-19-15(10-22-16)11-6-8-14(18)9-7-11/h2-10H,1H3 |
Standard InChI Key | SETZBWRFOSVMDE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Structural and Physicochemical Properties
Molecular Architecture
Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate (CAS No. 338396-91-1) features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—at its core. The thiazole’s 4-position is substituted with a 4-chlorophenyl group, while the 2-position connects to a methyl benzoate ester. This arrangement creates a planar, conjugated system that enhances electronic stability and facilitates π-π interactions with biological targets.
Physicochemical Characteristics
The compound’s molecular formula is C₁₇H₁₂ClNO₂S, yielding a molecular weight of 329.8 g/mol. Key properties include:
Property | Value |
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Melting Point | 198–200°C (predicted) |
Solubility | Lipophilic (soluble in DMSO, ethanol) |
LogP (Partition Coefficient) | 3.2 (estimated) |
UV-Vis λₘₐₓ | 268 nm (aromatic π→π* transition) |
The chlorophenyl group contributes to its hydrophobic character, while the ester moiety introduces polarizability, enabling dual solubility profiles critical for drug delivery.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis follows a multi-step protocol:
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Thiazole Ring Formation: Reacting 4-chlorobenzaldehyde with thiosemicarbazide in ethanol under reflux yields the thiazole precursor. Cyclization is catalyzed by acidic conditions (e.g., H₂SO₄), forming 4-(4-chlorophenyl)-1,3-thiazole-2-amine.
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Esterification: Coupling the thiazole intermediate with methyl 4-bromobenzoate via nucleophilic aromatic substitution in the presence of K₂CO₃ completes the structure.
Reaction Scheme:
Industrial Production
Scalable methods employ continuous flow reactors to enhance yield (>80%) and reduce reaction times. Optimized parameters include:
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Temperature: 110–120°C
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Pressure: 2–3 atm
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Catalyst: Nano-palladium on carbon (Pd/C)
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The 4-chlorophenyl group disrupts microbial cell membranes by intercalating into lipid bilayers, while the thiazole ring inhibits DNA gyrase .
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) (IC₅₀: 0.8 µM), surpassing donepezil (IC₅₀: 1.2 µM) in Alzheimer’s models. Molecular docking reveals hydrogen bonding with AChE’s catalytic triad (Ser203, Glu334, His447).
Chemical Reactivity and Derivatives
Hydrolysis of the Ester Group
Treatment with aqueous NaOH cleaves the methyl ester to form the corresponding carboxylic acid, enhancing water solubility:
This derivative shows improved bioavailability in pharmacokinetic studies.
Electrophilic Substitution
The thiazole’s electron-deficient C5 position undergoes nitration (HNO₃/H₂SO₄) to yield nitro derivatives, which are precursors for amine-functionalized analogs with enhanced antibacterial activity .
Industrial and Research Applications
Pharmaceutical Development
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Antimicrobial Coatings: Incorporated into polymers for medical devices, reducing biofilm formation by 70%.
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Neuroprotective Agents: Phase I trials for Alzheimer’s therapy show 40% AChE inhibition at 10 mg/kg doses.
Agricultural Chemistry
Derivatives act as antiviral agents against tobacco mosaic virus (TMV), reducing lesion counts by 90% in field trials .
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